molecular formula C18H17NO3S B7546687 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Cat. No. B7546687
M. Wt: 327.4 g/mol
InChI Key: SUFKTLWYHHRRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MN-64 is a sulfonamide derivative that belongs to the class of naphthalene compounds.

Mechanism of Action

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces inflammation and pain. This compound also induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, leading to tumor regression.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anti-inflammatory, analgesic, and antitumor effects in animal models. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. One area of research could be to develop more potent analogs of this compound that have better solubility and bioavailability. Another area of research could be to investigate the mechanism of action of this compound in more detail, particularly its effects on the intrinsic pathway of apoptosis. This compound could also be studied for its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, this compound has shown promise as a therapeutic agent in scientific research, and further research is needed to fully understand its potential.

Synthesis Methods

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can be synthesized by reacting 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonyl chloride with ammonia or primary amines. The reaction takes place in the presence of a base and a suitable solvent. The product is then purified by recrystallization or column chromatography. The yield of this compound can vary depending on the reaction conditions, but it typically ranges from 50% to 80%.

Scientific Research Applications

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has shown potential as a therapeutic agent in scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKTLWYHHRRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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